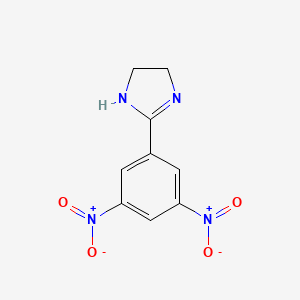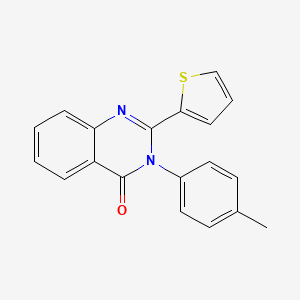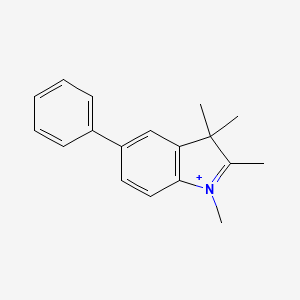![molecular formula C26H20N2O7 B15150663 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)
2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound that features a variety of functional groups, including nitro, oxo, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps:
Formation of the Nitro Group:
Formation of the Oxo Group: The oxo group can be introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Esterification: The ester linkage is formed through a reaction between a carboxylic acid and an alcohol, typically in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Cyclization: The formation of the cyclopropane ring and the isoindole structure can be achieved through intramolecular cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxo group can undergo reduction to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid
Major Products
Amino Derivatives: Formed from the reduction of the nitro group
Alcohols: Formed from the reduction of the oxo group
Substituted Aromatics: Formed from electrophilic substitution reactions
Scientific Research Applications
Medicinal Chemistry: This compound could be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate would depend on its specific application. In medicinal chemistry, for example, the compound might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The nitro group could participate in redox reactions, while the ester linkage might undergo hydrolysis in biological environments, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-2-oxoethyl benzoate: Lacks the cyclopropane and isoindole structures, making it less complex and potentially less versatile.
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid: Lacks the nitro and oxoethyl groups, which could affect its reactivity and applications.
Uniqueness
The combination of functional groups in 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate makes it unique. The presence of both nitro and oxo groups, along with the complex cyclopropane and isoindole structures, provides a wide range of potential reactivity and applications that are not found in simpler compounds.
Properties
Molecular Formula |
C26H20N2O7 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H20N2O7/c29-21(13-1-7-16(8-2-13)28(33)34)12-35-26(32)14-3-5-15(6-4-14)27-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(27)31/h1-10,17-20,22-23H,11-12H2 |
InChI Key |
FXGNXPCJFVEAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)

![N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)

![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150677.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
